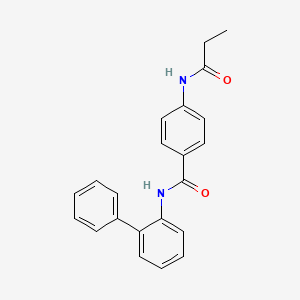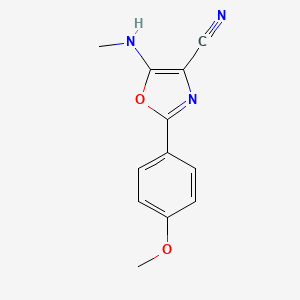![molecular formula C13H8N4O2S B5831754 2-[(1-phenyl-1H-tetrazol-5-yl)thio]benzo-1,4-quinone](/img/structure/B5831754.png)
2-[(1-phenyl-1H-tetrazol-5-yl)thio]benzo-1,4-quinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1-phenyl-1H-tetrazol-5-yl)thio]benzo-1,4-quinone, also known as PTBQ, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is a member of the quinone family, which are known for their diverse biological activities. PTBQ has been shown to have a variety of biochemical and physiological effects, making it a promising compound for further investigation.
Mecanismo De Acción
The mechanism of action of 2-[(1-phenyl-1H-tetrazol-5-yl)thio]benzo-1,4-quinone is not fully understood, but it is believed to involve the production of reactive oxygen species (ROS). 2-[(1-phenyl-1H-tetrazol-5-yl)thio]benzo-1,4-quinone has been shown to induce the generation of ROS in cancer cells, which leads to oxidative stress and ultimately cell death. The exact mechanism by which 2-[(1-phenyl-1H-tetrazol-5-yl)thio]benzo-1,4-quinone induces ROS production is still under investigation.
Biochemical and Physiological Effects:
2-[(1-phenyl-1H-tetrazol-5-yl)thio]benzo-1,4-quinone has a variety of biochemical and physiological effects that make it a promising compound for further investigation. It has been shown to have antioxidant activity, which may be related to its ability to induce ROS production. 2-[(1-phenyl-1H-tetrazol-5-yl)thio]benzo-1,4-quinone has also been shown to have anti-inflammatory activity, which could be useful in the treatment of a variety of diseases. Additionally, 2-[(1-phenyl-1H-tetrazol-5-yl)thio]benzo-1,4-quinone has been shown to have antimicrobial activity, which could be useful in the development of new antibiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[(1-phenyl-1H-tetrazol-5-yl)thio]benzo-1,4-quinone has several advantages as a compound for laboratory experiments. It is relatively easy to synthesize and has high purity. Additionally, it has been extensively studied, and its properties are well understood. However, there are also limitations to the use of 2-[(1-phenyl-1H-tetrazol-5-yl)thio]benzo-1,4-quinone in laboratory experiments. It is a synthetic compound, which may limit its applicability in certain biological systems. Additionally, its mechanism of action is not fully understood, which could limit its usefulness in some experiments.
Direcciones Futuras
There are several potential future directions for the study of 2-[(1-phenyl-1H-tetrazol-5-yl)thio]benzo-1,4-quinone. One area of interest is the development of 2-[(1-phenyl-1H-tetrazol-5-yl)thio]benzo-1,4-quinone as a potential cancer treatment. Further research is needed to fully understand the mechanism of action of 2-[(1-phenyl-1H-tetrazol-5-yl)thio]benzo-1,4-quinone and to determine its efficacy in vivo. Additionally, there is potential for the development of 2-[(1-phenyl-1H-tetrazol-5-yl)thio]benzo-1,4-quinone as a new antibiotic. Further research is needed to fully understand its antimicrobial properties and to determine its potential for use in the treatment of bacterial infections. Finally, 2-[(1-phenyl-1H-tetrazol-5-yl)thio]benzo-1,4-quinone could be further investigated as a potential treatment for inflammatory diseases, such as arthritis. Overall, 2-[(1-phenyl-1H-tetrazol-5-yl)thio]benzo-1,4-quinone has the potential to be a valuable compound for a variety of scientific research applications.
Métodos De Síntesis
2-[(1-phenyl-1H-tetrazol-5-yl)thio]benzo-1,4-quinone can be synthesized in a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 2-hydroxy-1,4-benzoquinone with phenylhydrazine to form 2-phenylhydrazinyl-1,4-benzoquinone. This intermediate is then reacted with thiosemicarbazide to form 2-[(1-phenyl-1H-tetrazol-5-yl)thio]benzo-1,4-quinone. The synthesis of 2-[(1-phenyl-1H-tetrazol-5-yl)thio]benzo-1,4-quinone has been optimized to provide high yields and purity.
Aplicaciones Científicas De Investigación
2-[(1-phenyl-1H-tetrazol-5-yl)thio]benzo-1,4-quinone has been used in a variety of scientific research applications due to its unique properties. One of the most promising applications of 2-[(1-phenyl-1H-tetrazol-5-yl)thio]benzo-1,4-quinone is in the field of cancer research. 2-[(1-phenyl-1H-tetrazol-5-yl)thio]benzo-1,4-quinone has been shown to have potent antitumor activity in vitro and in vivo. It has been demonstrated to induce apoptosis in cancer cells by activating the mitochondrial pathway. 2-[(1-phenyl-1H-tetrazol-5-yl)thio]benzo-1,4-quinone has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest.
Propiedades
IUPAC Name |
2-(1-phenyltetrazol-5-yl)sulfanylcyclohexa-2,5-diene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N4O2S/c18-10-6-7-11(19)12(8-10)20-13-14-15-16-17(13)9-4-2-1-3-5-9/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMASCWKLBPFQOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SC3=CC(=O)C=CC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(aminosulfonyl)phenyl]-2-methyl-3-furamide](/img/structure/B5831674.png)

![1-[oxo(2-phenylindolizin-3-yl)acetyl]piperidine-4-carboxamide](/img/structure/B5831682.png)


![2,4-dimethyl-1-[(4-nitrobenzyl)oxy]benzene](/img/structure/B5831714.png)
![ethyl 4-[({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5831718.png)
![1-(4-fluorophenyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5831723.png)


![2,2'-[(2,6-dichlorobenzyl)imino]diethanol](/img/structure/B5831736.png)


